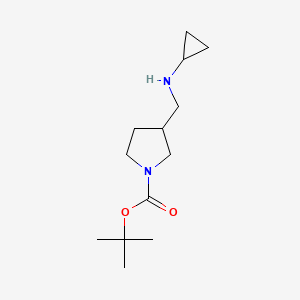

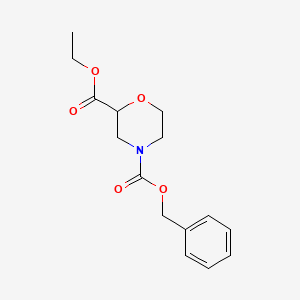

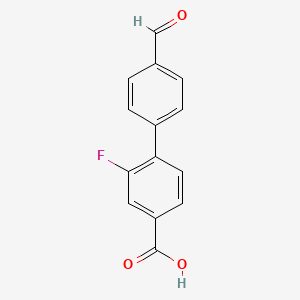

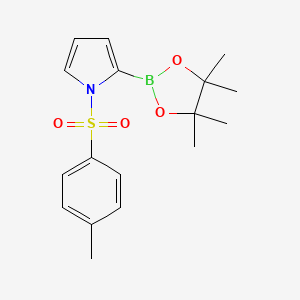

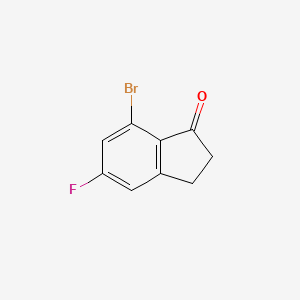

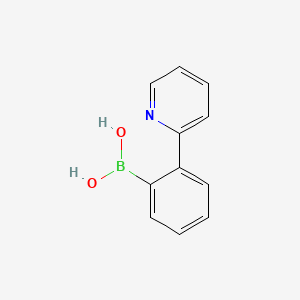

![molecular formula C8H12ClNS B567876 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride CAS No. 1216102-10-1](/img/structure/B567876.png)

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride” is an active pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of “4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride” involves the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde . This reaction yields a potentially tridentate Schiff base .Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride” is characterized by the presence of a tetrahydrobenzo[b]thiophene ring, which is a bicyclic compound containing a thiophene ring fused with a cyclohexane ring .Chemical Reactions Analysis

“4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride” can undergo various chemical reactions due to the presence of the amine group. For instance, it can react with salicylaldehyde to form a Schiff base .Physical And Chemical Properties Analysis

“4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride” is a solid at room temperature . It has a molecular weight of 243.28 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

Anti-Inflammatory Properties via NRF2 Activation

- Application : Explore its potential as an anti-inflammatory agent in macrophages and other immune cells .

Cyanoacetylation Reactions

- Example : Investigate the reaction of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents .

Solubility and Storage Considerations

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

作用機序

Target of Action

The primary target of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride is the NRF2 . NRF2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Mode of Action

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride activates NRF2 via a non-electrophilic mechanism . This activation leads to changes in the expression of antioxidant proteins, which can protect cells from oxidative damage .

Biochemical Pathways

The activation of NRF2 leads to the upregulation of various antioxidant proteins. These proteins are involved in numerous biochemical pathways that protect cells from oxidative stress . The downstream effects of these pathways include the reduction of inflammation and the protection of cells from damage .

Pharmacokinetics

It is known that the compound ismoderately stable in liver microsomes . This suggests that it may have good bioavailability and could be metabolized in the liver .

Result of Action

The activation of NRF2 by 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride leads to a decrease in inflammation. Specifically, it has been shown to inhibit LPSEc-stimulated inflammation in macrophages . This suggests that the compound could have potential anti-inflammatory effects .

Action Environment

The action of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride can be influenced by various environmental factors. For example, the stability of the compound could be affected by temperature and pH . Additionally, the efficacy of the compound could be influenced by the presence of other compounds or drugs in the body .

特性

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h5H,1-4,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCKWCWDPPHNBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743855 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1-benzothiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216102-10-1 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1-benzothiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B567796.png)

![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)

![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)